(+)-Tramadol-d6 Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Internal Standard in Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to identify and quantify unknown compounds in a mixture. Tramadol-d6 Hydrochloride can be used as an internal standard in mass spectrometry experiments involving tramadol. The internal standard has nearly identical chemical properties to tramadol but with a slightly higher mass due to the presence of deuterium. By adding a known amount of the internal standard to the sample alongside tramadol, scientists can account for variations in the mass spectrometry process itself. This allows for more accurate quantification of tramadol in the sample [].

Metabolic Studies

Tramadol is metabolized by the body into various compounds. By analyzing the presence of these metabolites, researchers can gain insights into how the body processes the drug. (-)-Tramadol-d6 Hydrochloride can be used as a tracer in metabolic studies. Since the deuterium atoms do not affect the way the body metabolizes tramadol, scientists can administer (-)-Tramadol-d6 Hydrochloride to a subject and then track the presence of the labeled metabolites in blood, urine, or other tissues. This allows researchers to differentiate between tramadol itself and its metabolites, providing a clearer picture of the drug's metabolism [].

In Vitro Studies

In vitro studies involve experiments conducted on cells or tissues outside of a living organism. (-)-Tramadol-d6 Hydrochloride can be used in in vitro studies to investigate the mechanisms of action of tramadol. By studying how (-)-Tramadol-d6 Hydrochloride interacts with cells or tissues, researchers can gain insights into how tramadol produces its analgesic effects [].

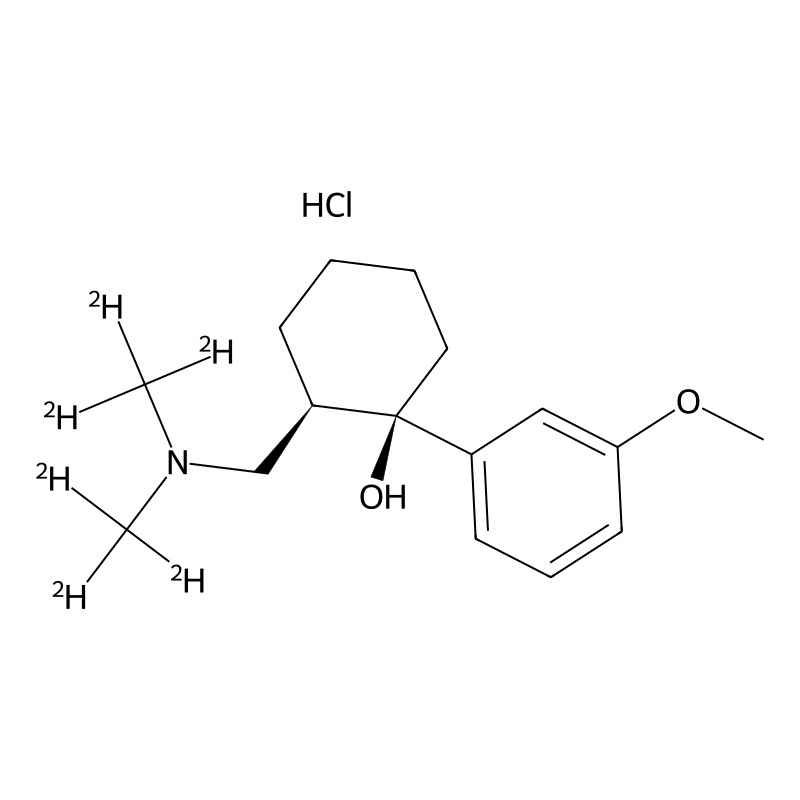

(+)-Tramadol-d6 Hydrochloride is a deuterated derivative of Tramadol, a widely used synthetic opioid analgesic. This compound is characterized by the replacement of certain hydrogen atoms with deuterium, which can enhance its stability and provide valuable insights into its pharmacokinetics and metabolic pathways. The molecular formula of (+)-Tramadol-d6 Hydrochloride is CHClNO, and it has a molecular weight of 305.87 g/mol. This compound is primarily utilized in research settings to study the behavior of Tramadol in biological systems, particularly its metabolism and interaction with biological targets.

- Oxidation: This reaction can convert the compound into O-desmethyl-tramadol-d6, which is an important metabolite.

- Reduction: Reduction processes can yield alcohol derivatives from the original compound.

- Substitution: The amine or hydroxyl groups in (+)-Tramadol-d6 Hydrochloride can undergo substitution reactions, leading to various derivatives.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

The biological activity of (+)-Tramadol-d6 Hydrochloride is primarily attributed to its action on the central nervous system. It functions as a selective agonist at the µ-opioid receptors while also inhibiting the reuptake of norepinephrine and serotonin. This dual mechanism contributes to its analgesic properties, making it effective for managing moderate to moderately severe pain. The deuterated form allows for more precise studies on its pharmacokinetics and metabolic pathways, which are crucial for understanding its efficacy and safety profile.

The synthesis of (+)-Tramadol-d6 Hydrochloride typically involves the reaction of Tramadol with deuterated reagents. A common method includes using deuterated dimethylamine in a controlled environment to ensure the incorporation of deuterium atoms. The process may involve several steps:

- Reaction Setup: Combine Tramadol with deuterated dimethylamine in a suitable solvent.

- Reaction Conditions: Maintain controlled temperature and pressure to facilitate the reaction.

- Purification: After synthesis, purification techniques such as crystallization or chromatography are employed to isolate the final product.

(+)-Tramadol-d6 Hydrochloride has several applications, particularly in scientific research:

- Analytical Chemistry: It serves as a reference standard for quantifying Tramadol and its metabolites in various assays.

- Pharmacokinetic Studies: Researchers utilize it to investigate metabolic pathways and the pharmacokinetics of Tramadol.

- Clinical Research: It aids in evaluating the efficacy and safety of Tramadol in pain management studies.

- Drug Development: The compound is also used in developing new formulations and drug delivery systems for analgesics.

Studies involving (+)-Tramadol-d6 Hydrochloride often focus on its interactions with other drugs and biological molecules. Given its mechanism of action involving multiple neurotransmitter systems, understanding these interactions is essential for predicting potential drug-drug interactions and optimizing therapeutic regimens.

In comparison with other compounds, (+)-Tramadol-d6 Hydrochloride exhibits unique properties due to its deuterium content. Here are some similar compounds:

- Tramadol Hydrochloride: The non-deuterated version, which shares similar analgesic effects but might differ in metabolic stability.

- O-desmethyl-tramadol: A primary active metabolite of Tramadol that exhibits higher affinity for opioid receptors than Tramadol itself.

- Codeine: Another opioid analgesic that has a similar mechanism but varies significantly in potency and side effects.

The unique aspect of (+)-Tramadol-d6 Hydrochloride lies in its isotopic labeling, which facilitates more accurate tracking of metabolic processes compared to its non-deuterated counterparts. This property makes it particularly valuable in pharmacological research aimed at understanding drug metabolism and efficacy.

IUPAC Nomenclature and Molecular Formula

The IUPAC name for (+)-tramadol-d6 hydrochloride is (1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride, denoting its stereochemistry and deuterium substitution pattern. The molecular formula C₁₆H₂₀D₆ClNO₂ distinguishes it from non-deuterated tramadol hydrochloride (C₁₆H₂₅ClNO₂).

| Property | (+)-Tramadol-d6 Hydrochloride | Non-Deuterated Tramadol Hydrochloride |

|---|---|---|

| Molecular Formula | C₁₆H₂₀D₆ClNO₂ | C₁₆H₂₅ClNO₂ |

| Molecular Weight (g/mol) | 305.88 | 299.84 |

| CAS Registry Number | 1109217-84-6 | 36282-47-0 |

The six deuterium atoms replace hydrogens at the dimethylamino group’s methyl positions, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry data.

Stereochemical Configuration and Deuterium Substitution Pattern

(+)-Tramadol-d6 hydrochloride retains the (1R,2R) stereochemistry of its parent compound, critical for binding to μ-opioid receptors and inhibiting serotonin/norepinephrine reuptake. The cyclohexanol ring’s axial-equatorial orientation ensures optimal spatial alignment for receptor interactions.

Deuterium atoms are incorporated at the N,N-dimethylamino group, specifically replacing all six hydrogens on the two methyl groups (Fig. 1). This substitution does not alter the molecule’s chiral centers but increases its molecular mass by ~6 atomic mass units (AMU), a key identifier in mass spectrometric analyses.

Figure 1: Deuterium substitution in (+)-tramadol-d6 hydrochloride. The highlighted methyl groups (CD₃) indicate positions of isotopic labeling.

Comparative Analysis with Non-Deuterated Tramadol Hydrochloride

Deuteration introduces measurable differences in physicochemical properties while preserving pharmacological activity:

The higher LogP of the deuterated form suggests enhanced lipophilicity, potentially affecting membrane permeability in vitro. However, in vivo studies indicate that deuteration primarily slows cytochrome P450 (CYP2D6)-mediated metabolism, prolonging the half-life of the active metabolite O-desmethyltramadol. This property makes (+)-tramadol-d6 hydrochloride invaluable for pharmacokinetic studies, where isotopic labeling allows precise tracking of metabolic pathways without altering target engagement.

Structural comparisons via X-ray crystallography confirm that deuterium substitution does not distort the molecule’s conformation. The bond angles and lengths between the cyclohexanol ring, methoxyphenyl group, and deuterated dimethylamino moiety remain consistent with non-deuterated tramadol.